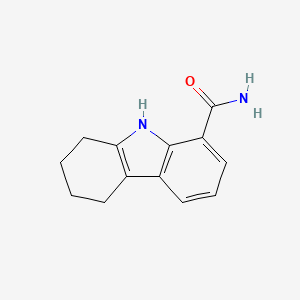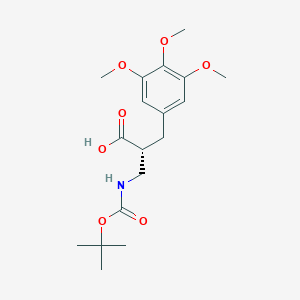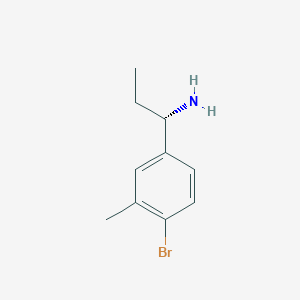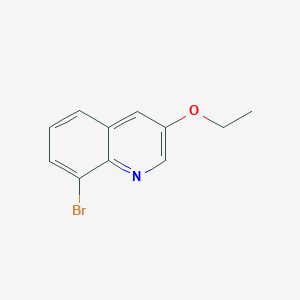
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 1,1-dioxidothietan-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl carbamate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like potassium carbonate and sodium hydride, along with solvents like dichloromethane and tetrahydrofuran, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile introduced.
科学研究应用
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric modulation.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (3-aminocyclobutyl)carbamate: Lacks the dioxidothietan-3-yl group but shares the cyclobutyl and carbamate features.
tert-Butyl (3-hydroxycyclobutyl)carbamate: Contains a hydroxyl group instead of the dioxidothietan-3-yl group.
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate is unique due to the presence of the 1,1-dioxidothietan-3-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable tool in various research applications.
属性
分子式 |
C12H22N2O4S |
|---|---|
分子量 |
290.38 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]cyclobutyl]carbamate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-9-4-8(5-9)13-10-6-19(16,17)7-10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
InChI 键 |
BCYBESPADKQVKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)






